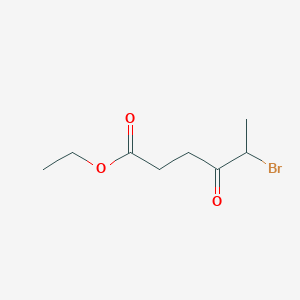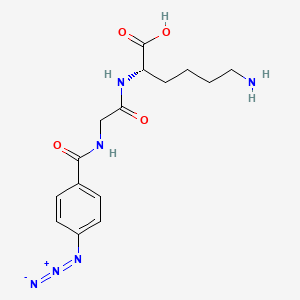
4-Azidobenzoylglycyllysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidobenzoylglycyllysine: is a synthetic compound that features an azide group attached to a benzoyl moiety, which is further linked to a glycyllysine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoylglycyllysine typically involves multiple steps. One common method starts with the preparation of 4-azidobenzoic acid, which is then coupled with glycyllysine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in a solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Azidobenzoylglycyllysine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
4-Azidobenzoylglycyllysine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azidobenzoylglycyllysine largely depends on its chemical reactivity, particularly the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The molecular targets and pathways involved are typically those that can interact with the azide group or the resulting triazole products .
Comparison with Similar Compounds
4-Azidobenzoic Acid: Shares the azide and benzoyl moieties but lacks the glycyllysine residue.
Azidomethylbenzene: Contains an azide group attached to a benzene ring but lacks the additional functional groups present in 4-Azidobenzoylglycyllysine.
Azidophenylalanine: An amino acid derivative with an azide group, used in similar bioconjugation applications.
Uniqueness: this compound is unique due to its combination of the azide group with a peptide-like structure, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications in research and industry .
Properties
CAS No. |
77162-73-3 |
|---|---|
Molecular Formula |
C15H20N6O4 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[(4-azidobenzoyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H20N6O4/c16-8-2-1-3-12(15(24)25)19-13(22)9-18-14(23)10-4-6-11(7-5-10)20-21-17/h4-7,12H,1-3,8-9,16H2,(H,18,23)(H,19,22)(H,24,25)/t12-/m0/s1 |
InChI Key |
SJYLKXFFVRXBKG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


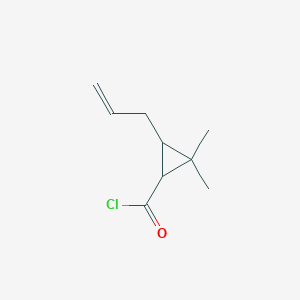

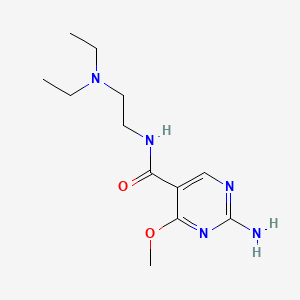
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

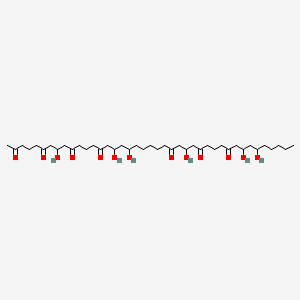
silane](/img/structure/B14454401.png)
